molecular formula C14H14F4N4O2 B3006231 2-(4-Fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide CAS No. 1421443-84-6

2-(4-Fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide

Cat. No.: B3006231
CAS No.: 1421443-84-6
M. Wt: 346.286
InChI Key: XSVUSZYPNZZBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide is a useful research compound. Its molecular formula is C14H14F4N4O2 and its molecular weight is 346.286. The purity is usually 95%.
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Scientific Research Applications

Photoreactive Properties

Studies have investigated the photoreactive properties of related compounds under different conditions. For instance, the photoreactions of flutamide, a closely related compound, in different solvents like acetonitrile and 2-propanol have been explored. These studies highlight the compound's photostability and the potential formation of reactive intermediates under UV light exposure, which could have implications for material science and photopharmacology (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel compounds and their precursors, showcasing various synthetic routes and chemical transformations. This includes the development of difluoro(trimethylsilyl)acetamides as precursors to 3,3‐Difluoroazetidinones, providing insights into new synthetic methodologies that could be applied in the development of pharmaceuticals and agrochemicals (Bordeau, Frébault, Gobet, & Picard, 2006).

Biological Activities

Several studies have been dedicated to evaluating the biological activities of compounds structurally similar to "2-(4-Fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide". This includes research on their herbicidal activities, demonstrating significant efficacy against various dicotyledonous weeds. Such findings suggest potential applications in agricultural chemistry and the development of new herbicides (Wu et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is HMG-CoA reductase , an enzyme that plays a crucial role in the production of cholesterol in the body . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthetic pathway that produces cholesterol.

Mode of Action

This compound acts as a selective, competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol.

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway , which is responsible for the synthesis of cholesterol and other isoprenoids. This leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the body .

Result of Action

The primary result of the action of this compound is the lowering of both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . This can help reduce the risk of atherosclerosis and associated cardiovascular diseases.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N4O2/c1-21-12(14(16,17)18)20-22(13(21)24)7-6-19-11(23)8-9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUSZYPNZZBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.